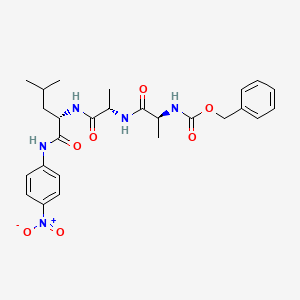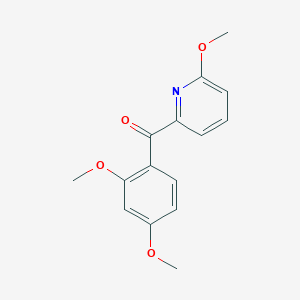
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Overview
Description
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The synthesis process yields a range of compounds, including "Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be analyzed using 1H and 13C NMR . The compound’s structure includes a thiazole ring, which is a key feature of 2-aminothiazoles .Chemical Reactions Analysis
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can undergo various chemical reactions. For instance, it can form charge transfer complexes with different sodium alkoxides .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be determined using various techniques. For instance, its exact mass is 350.1001 . The compound’s properties can also be analyzed using 1H and 13C NMR .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate, have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of microbial strains, including both Gram-positive and Gram-negative bacteria . The structural modification of thiazole compounds can lead to new molecules with potent antimicrobial activities.
Anticancer Properties
Research has indicated that thiazole derivatives can play a significant role in cancer treatment. Some compounds containing the thiazole moiety have demonstrated promising antitumor activities, with the potential to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antioxidant Effects
Thiazole compounds have been evaluated for their antioxidant properties, which are crucial in protecting cells from oxidative stress. Studies have shown that certain thiazole derivatives can scavenge free radicals, suggesting their use as antioxidant agents .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new therapeutic agents in the treatment of inflammatory diseases. They have been found to modulate the activity of enzymes involved in inflammation, providing relief from pain and swelling .
Antifungal Activity
Thiazole derivatives have also been explored for their antifungal properties. Synthesized compounds based on the thiazole structure have been screened for activity against various fungal pathogens, showing effectiveness in inhibiting fungal growth .
Drug Design and Discovery
Due to their versatile biological activities, thiazole derivatives are of great interest in drug design and discovery. They serve as a scaffold for synthesizing new compounds with potential therapeutic applications, including antidepressants, antiulcer agents, and antihypertensive drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQNCMETFYWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




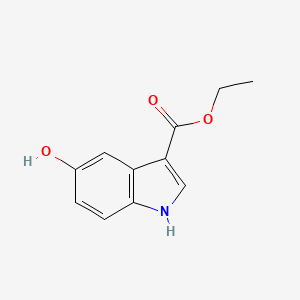
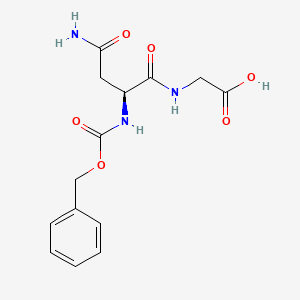

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)

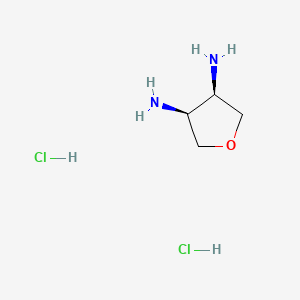
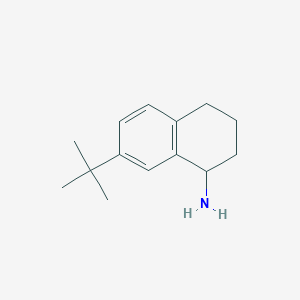

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)
